molecular formula C20H24O4 B1675868 Macelignan CAS No. 107534-93-0

Macelignan

Cat. No. B1675868
M. Wt: 328.4 g/mol
InChI Key: QDDILOVMGWUNGD-UONOGXRCSA-N
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Description

Macelignan is a natural compound found in the nutmeg mace of Myristica fragrans. It has been shown to possess a spectrum of pharmacological activities, including anti-bacterial, anti-inflammatory, anti-cancer, anti-diabetes, and hepatoprotective activities .


Synthesis Analysis

Macelignan is a natural lignan compound isolated from Myristica fragrans (Nutmeg). It has been reported to possess antioxidant and anti-inflammatory activities . It has been shown to reduce the phosphorylation of Tau at Thr 231 site, Ser 396 site, and Ser 404 site in two overexpressing Tau cell lines .


Molecular Structure Analysis

Macelignan has the molecular formula C20H24O4 and a molecular weight of 328.41 g/mol . It is also known as (+)-Anwulignan .


Chemical Reactions Analysis

Macelignan has been shown to possess a spectrum of pharmacological activities, including anti-bacterial, anti-inflammatory, anti-cancer, anti-diabetes, and hepatoprotective activities . It has been found to inhibit melanin biosynthesis in murine melan-a melanocytes .


Physical And Chemical Properties Analysis

Macelignan has the empirical formula C20H24O4 . It is a polyphenolic substance derived from phenylalanine by oxidative dimerization .

Scientific Research Applications

Antidiabetic Potential

Macelignan, a natural compound from Myristica fragrans, has shown promising results as a dual agonist for Peroxisome Proliferator-Activated Receptor (PPAR) α/γ. Studies have revealed its potential in treating type 2 diabetes. Macelignan significantly improved glucose and insulin tolerance and reduced serum glucose, insulin, triglyceride levels, and free fatty acid levels in diabetic mice models. It also reduced endoplasmic reticulum stress, a contributing factor to insulin resistance, highlighting its potential as an antidiabetic agent (Han et al., 2008).

Neuroprotective Effects

Macelignan has demonstrated neuroprotective effects against oxidative stress and neuroinflammation, which are implicated in neurodegenerative diseases. It has shown significant attenuation of ROS production and neurotoxicity in murine hippocampal cell lines and potent suppression of inflammatory responses in microglial cells. These properties suggest its therapeutic potential against diseases like Alzheimer's (Jin et al., 2005).

Hepatoprotective and Antioxidant Activities

Macelignan has demonstrated protective effects against oxidative damage in human hepatoma cell lines. It reduced lipid peroxidation, intracellular ROS formation, and DNA damage, indicating its significant antioxidant and hepatoprotective abilities (Sohn et al., 2007).

Anti-inflammatory and Anti-allergic Properties

Studies on experimental asthma models have shown that macelignan can attenuate eosinophilic airway inflammation and airway hyper-responsiveness. It affects the production of interleukin-4 and other pro-inflammatory cytokines, suggesting its potential use in treating allergic diseases (Shin et al., 2013).

Broad Spectrum of Pharmacological Activities

Macelignan possesses a wide range of pharmacological activities including anti-bacterial, anti-inflammatory, anti-cancer, and neuroprotective effects. Its diverse biological effects make it an important compound for research in complex diseases like cancer and Alzheimer's disease (Paul et al., 2013).

Potential in Cancer Therapy

Research on colorectal cancer receptors indicates that macelignan has potential as an anti-carcinogenic agent. Molecular docking studies highlight its binding affinity to various cancer-related proteins, suggesting its role in cancer therapy (Kausar & B.K, 2021).

Antibacterial and Sporicidal Activity

Macelignan shows significant antibacterial and sporicidal activity against Bacillus cereus, suggesting its potential application as a food preservative (Rukayadi et al., 2009).

Enhancing Drug Delivery

Research on nanoencapsulation technology revealed that macelignan encapsulated in solid lipid nanoparticles showed enhanced tolerance to stomach conditions and effectivedelivery in the intestine. This suggests its potential application in enhancing the effectiveness of oral drug delivery systems (Rivas-Montoya et al., 2016).

Skin Whitening Agent

Macelignan has been studied for its inhibitory effects on melanogenesis and related enzymes in melanocytes. With a more potent effect than arbutin, a known skin-whitening agent, macelignan significantly decreased tyrosinase, TRP-1, and TRP-2 protein expression, indicating its potential as a skin-whitening agent (Cho et al., 2008).

Modulation of Drug Resistance in Cancer

Macelignan has been identified as an inhibitor of P-glycoprotein-mediated cellular efflux, showing potential in reversing multidrug resistance in cancer therapy. It enhanced the cellular accumulation of chemotherapeutic agents in drug-resistant cancer cells, suggesting its role in improving cancer treatment efficacy (Im et al., 2009).

Combination with Traditional Herbs for Diabetic Treatment

A combination of macelignan and Chinese traditional herbs showed enhanced effects in reducing hyperglycemia and improving insulin sensitivity and plasma lipid profiles in diabetic mice models, suggesting synergistic potential in diabetic treatment (Yeo et al., 2010).

Dental Health: Anti-biofilm Activity

Macelignan exhibited potent anti-biofilm activity against oral primary colonizer bacteria, indicating its potential as a natural agent for preventing dental plaque formation and improving oral health (Yanti et al., 2008).

Anti-inflammatory Effects in Periodontal Disease

Macelignanshowed effectiveness in reducing urokinase-type plasminogen activator (uPA) expression induced by Porphyromonas gingivalis supernatant in human oral epithelial cells. This suggests its potential use in modulating periodontal inflammation and as a therapeutic agent in periodontal disease management (Yanti, 2010).

Cardiovascular Effects

Research on macelignan's effects on the heart revealed a need for caution in its use, as it exhibited potential cytotoxicity in vitro and in vivo. Its impact on systolic blood pressure and pulse in animal models underscores the importance of careful consideration when using macelignan in treatments, especially regarding cardiovascular health (Javaregowda et al., 2010).

Interaction with Chemotherapy Drugs

A study evaluating macelignan's interaction with paclitaxel showed that it significantly enhanced oral exposure of the drug in rats. This indicates macelignan's potential in improving the effectiveness of certain chemotherapy drugs, particularly through the inhibition of P-glycoprotein-mediated cellular efflux (Qiang et al., 2010).

Future Directions

Macelignan has shown potential in treating various diseases due to its wide range of pharmacological activities. It has been suggested that Macelignan could be developed as a treatment for Alzheimer’s disease . Furthermore, it has been found to prevent colorectal cancer metastasis by inhibiting M2 macrophage polarization . These findings indicate the potential of Macelignan in the prevention of disease and its therapeutic potential in disease treatment.

properties

IUPAC Name

4-[(2S,3R)-4-(1,3-benzodioxol-5-yl)-2,3-dimethylbutyl]-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O4/c1-13(8-15-4-6-17(21)19(10-15)22-3)14(2)9-16-5-7-18-20(11-16)24-12-23-18/h4-7,10-11,13-14,21H,8-9,12H2,1-3H3/t13-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDDILOVMGWUNGD-UONOGXRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCO2)C(C)CC3=CC(=C(C=C3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC2=C(C=C1)OCO2)[C@@H](C)CC3=CC(=C(C=C3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00148077
Record name Macelignan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00148077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Macelignan

CAS RN

107534-93-0
Record name Macelignan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107534-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Macelignan
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Macelignan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14129
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Macelignan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00148077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MACELIGNAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8PP3614Z43
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,070
Citations
S Paul, JK Hwang, HY Kim, WK Jeon… - Archives of pharmacal …, 2013 - Springer
… Macelignan found in the nutmeg mace of Myristica fragrans obtains increasing attention as a new avenue in treating various diseases. Macelignan … effects of macelignan derived from M. …
Number of citations: 31 link.springer.com
J Long, K Qian, S Tan, J Liu, J Li - Cellular and Molecular Biology, 2020 - cellmolbiol.org
… The present study investigated the effects of macelignan on … Macelignan is a lignin isolated from the seeds of M. fragrans. It … The present study investigated the effects of macelignan on …
Number of citations: 9 cellmolbiol.org
JY Chung, JH Choo, MH Lee, JK Hwang - Phytomedicine, 2006 - Elsevier
… that macelignan may prevent dental caries by inhibiting the growth of Streptococcus spp. The bactericidal activity of macelignan … Moreover, macelignan also presented very strong …
Number of citations: 367 www.sciencedirect.com
K Shin, H Chung, DU Kim, JK Hwang, SH Lee - Life sciences, 2013 - Elsevier
… of macelignan, we utilized a murine model of experimental asthma, and verified the ability of macelignan to prevent disease in this model. Here we show that macelignan attenuates the …
Number of citations: 23 www.sciencedirect.com
JH Sohn, KL Han, JH Choo, JK Hwang - Biofactors, 2007 - Wiley Online Library
… macelignan on hepatocytic injury caused by chemicals has not yet been examined. The objective of the current study was to examine the ability of macelignan … presence of macelignan. …
Number of citations: 54 iubmb.onlinelibrary.wiley.com
N Che, M Li, X Liu, C Cui, J Gong, Y Xuan - Phytomedicine, 2024 - Elsevier
… Macelignan suppressed macrophage M2 polarization via ROS-mediated PI3K/AKT … In the present study, we reveal a previously unrecognized mechanism of macelignan in the …
Number of citations: 3 www.sciencedirect.com
CA Cui, DQ Jin, YK Hwang, IS Lee, JK Hwang, I Ha… - Neuroscience …, 2008 - Elsevier
Previous studies have shown that macelignan has anti-inflammatory and neuroprotective effects. Subsequently, in the current study, we demonstrate that oral administrations of …
Number of citations: 47 www.sciencedirect.com
J Ma, YK Hwang, WH Cho, SH Han… - Biological and …, 2009 - jstage.jst.go.jp
… The present study investigates whether macelignan has anti-… the anti-inflammatory effects of macelignan, the activities of MAPKs … of macelignan in LPS-stimulated BV-2 microglial cells. …
Number of citations: 39 www.jstage.jst.go.jp
YB Im, I Ha, KW Kang, MY Lee, HK Han - Nutrition and cancer, 2009 - Taylor & Francis
… Those results suggest that macelignan has inhibitory effects on P-gp mediated cellular efflux… cellular accumulation of macelignan itself. Taken all together, macelignan was identified as …
Number of citations: 11 www.tandfonline.com
DQ Jin, CS Lim, JK Hwang, I Ha, JS Han - Biochemical and biophysical …, 2005 - Elsevier
… of macelignan on glutamate-induced neurotoxicity and reactive oxygen species (ROS) in murine hippocampal HT22 cell line. Macelignan … Also, the properties of macelignan as an anti-…
Number of citations: 123 www.sciencedirect.com

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